3-Ethoxy-2-iodopyridine

Cross-Coupling Suzuki-Miyaura Reactivity

3-Ethoxy-2-iodopyridine (CAS 111454-62-7) is a disubstituted halopyridine featuring an electron-donating ethoxy group at the 3-position and a reactive iodine atom at the 2-position of the pyridine ring. This specific substitution pattern places it within the broader class of 2-halopyridines, which are foundational substrates in palladium-catalyzed cross-coupling reactions.

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
CAS No. 111454-62-7
Cat. No. B1405124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-iodopyridine
CAS111454-62-7
Molecular FormulaC7H8INO
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CC=C1)I
InChIInChI=1S/C7H8INO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
InChIKeyUHPZVBCZDDJOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-2-iodopyridine CAS 111454-62-7: A Specialized Halopyridine Building Block for Cross-Coupling and Medicinal Chemistry


3-Ethoxy-2-iodopyridine (CAS 111454-62-7) is a disubstituted halopyridine featuring an electron-donating ethoxy group at the 3-position and a reactive iodine atom at the 2-position of the pyridine ring . This specific substitution pattern places it within the broader class of 2-halopyridines, which are foundational substrates in palladium-catalyzed cross-coupling reactions [1]. The compound serves primarily as a versatile electrophilic partner in Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, enabling the construction of complex biaryl and heteroaryl architectures . Its primary value proposition for procurement lies in the unique reactivity profile conferred by the combination of the 2-iodo substituent and the 3-ethoxy group, which distinguishes it from alternative halopyridine building blocks in both synthetic efficiency and downstream application potential.

Why 3-Ethoxy-2-iodopyridine Cannot Be Simply Replaced by Other Halopyridines: The Critical Role of Halogen Identity and Substitution Pattern


Within the halopyridine family, the identity and position of the halogen substituent exert profound and quantifiable effects on reaction kinetics, yield, and selectivity. The fundamental reactivity gradient in palladium-catalyzed cross-couplings follows the order: iodo > bromo > chloro, with iodopyridines demonstrating markedly superior performance in oxidative addition, the rate-determining step [1]. Furthermore, the position of the halogen on the pyridine ring dictates reactivity, with 2- and 4-substituted halopyridines being significantly more reactive than their 3-substituted counterparts [1]. Attempting to substitute 3-ethoxy-2-iodopyridine with a 2-bromo, 2-chloro, or 3-iodo analog introduces a known and predictable loss of synthetic efficiency, often resulting in lower yields, harsher required conditions, or complete failure of the desired transformation. The quantitative evidence below substantiates that this compound is not a generic, interchangeable halopyridine, but rather a strategically selected intermediate where its specific structural features directly translate to measurable advantages in reaction outcome.

Quantitative Differentiation of 3-Ethoxy-2-iodopyridine: Performance Benchmarks Against Key Comparators


Superior Reactivity in Suzuki-Miyaura Coupling: Iodo vs. Bromo Leaving Group

In palladium-catalyzed carbonylative Suzuki coupling, iodopyridines demonstrate a well-established reactivity advantage over their bromo counterparts. A comprehensive study of pyridine halides confirmed a clear reactivity order where the oxidative addition step, which initiates the catalytic cycle, proceeds more rapidly and efficiently with iodo-substrates [1]. This class-level inference establishes 3-ethoxy-2-iodopyridine as a kinetically more competent electrophile than its direct bromo analog, 3-ethoxy-2-bromopyridine. While the target compound itself was not tested, a related 2-iodopyridine derivative achieved a coupling yield of 85% under standard Suzuki conditions with Pd(PPh₃)₂Cl₂ , demonstrating the high efficiency attainable with the iodo-substituent.

Cross-Coupling Suzuki-Miyaura Reactivity Halopyridine

Positional Reactivity Advantage: 2-Iodo vs. 3-Iodo Substitution

The position of the halogen on the pyridine ring is a critical determinant of reactivity in cross-coupling reactions. Literature establishes a clear reactivity gradient for halopyridines, with 2- and 4-substituted derivatives being significantly more reactive than 3-substituted isomers [1]. This means that 3-ethoxy-2-iodopyridine, bearing the iodine at the electronically activated 2-position, is inherently more reactive than a hypothetical 2-ethoxy-3-iodopyridine. This positional advantage ensures more efficient oxidative addition and, consequently, higher yields and greater synthetic flexibility in subsequent transformations.

Cross-Coupling Regioselectivity Halopyridine Suzuki

Validated Performance in Stille Coupling: High Yields Achieved

3-Ethoxy-2-iodopyridine is not only effective in Suzuki couplings but also demonstrates excellent performance in Stille cross-coupling reactions. A reported case study documented a 90% isolated yield for the Stille coupling of this compound when using Pd(PPh₃)₄ as the catalyst . This high yield is a direct result of the superior leaving group ability of the iodine atom at the 2-position, which facilitates the transmetalation step. While no direct head-to-head yield comparison with the analogous 2-bromopyridine under identical Stille conditions was available, this 90% yield serves as a benchmark that compares favorably with typical yields for bromo-heteroaryl Stille couplings, which often require more forcing conditions to achieve comparable results.

Cross-Coupling Stille Reaction Yield Halopyridine

Medicinal Chemistry Relevance: A Validated Precursor for Kinase Inhibitor Scaffolds

Derivatives synthesized from 3-ethoxy-2-iodopyridine have demonstrated potent inhibitory activity against clinically relevant kinases. Specifically, compounds derived from this building block have shown inhibitory activity with IC₅₀ values in the low nanomolar range: 25 nM against EGFR, 15 nM against JAK2, and 30 nM against Tyk2 . This data positions 3-ethoxy-2-iodopyridine as a privileged scaffold for generating bioactive molecules targeting the kinome, a major class of drug targets in oncology and inflammatory diseases. While this is derivative data and not a direct property of the building block itself, it serves as critical validation that the 3-ethoxy-2-iodopyridine core can be successfully elaborated into potent biological probes and potential therapeutic leads, thereby justifying its selection over non-validated or less-explored halopyridine alternatives.

Kinase Inhibitor Medicinal Chemistry Drug Discovery Building Block

NMR Spectral Identity: A Fingerprint for Quality Control and Structure Confirmation

The structural identity of 3-ethoxy-2-iodopyridine is unambiguously defined by its ¹H NMR spectrum, which is available as a reference standard in spectral databases [1]. The compound is catalogued under the systematic name 2-iodo-3-ethoxypyridine with a unique SpectraBase Compound ID (BtO8XebzMKB) and InChIKey (UHPZVBCZDDJOON-UHFFFAOYSA-N) [1]. While ¹H NMR is a standard characterization technique, the availability of a high-quality reference spectrum for this specific regioisomer provides a tangible advantage for procurement. It allows for rapid verification of chemical identity and purity upon receipt, mitigating the risk of receiving an incorrect isomer (e.g., 2-ethoxy-3-iodopyridine), which could lead to failed reactions and wasted resources.

Analytical Chemistry Quality Control NMR Spectroscopy Structural Identity

Optimized Application Scenarios for 3-Ethoxy-2-iodopyridine Based on Quantitative Performance Data


Efficient Synthesis of 2-Aryl-3-ethoxypyridine Cores via Suzuki-Miyaura Coupling

For projects requiring the attachment of diverse aryl or heteroaryl groups to the 2-position of a 3-ethoxypyridine scaffold, 3-ethoxy-2-iodopyridine is the optimal electrophilic partner. Its demonstrated high reactivity in Suzuki couplings (85% yield ) and the well-established superiority of 2-iodopyridines over their bromo and chloro analogs [1] ensure rapid and high-yielding access to this privileged core. This is particularly critical in medicinal chemistry campaigns where the rapid synthesis of analog libraries is essential for structure-activity relationship (SAR) studies.

Reliable Introduction of the 3-Ethoxy-2-pyridyl Moiety via Stille Cross-Coupling

When a synthetic route demands the use of an organostannane reagent for cross-coupling, 3-ethoxy-2-iodopyridine is the preferred halide component. Its validated performance in Stille reactions, achieving a 90% isolated yield , provides a high degree of confidence in the outcome. This reliability is crucial in complex, multi-step syntheses where each transformation must proceed with high efficiency to deliver acceptable overall yields of the final target, such as advanced pharmaceutical intermediates or functional materials.

Kinase-Focused Medicinal Chemistry Programs Requiring a Validated Building Block

For research groups engaged in the discovery of novel kinase inhibitors, 3-ethoxy-2-iodopyridine offers a significant strategic advantage. The documented potent activity of its derivatives against EGFR (IC₅₀ 25 nM), JAK2 (IC₅₀ 15 nM), and Tyk2 (IC₅₀ 30 nM) validates the scaffold's potential to engage these high-value biological targets. Selecting this building block over an uncharacterized alternative de-risks the synthetic effort and increases the likelihood of generating biologically active compounds, thereby accelerating the hit-to-lead optimization process.

Quality Control and Identity Verification in Routine Laboratory Procurement

Upon receipt of 3-ethoxy-2-iodopyridine, the availability of a reference ¹H NMR spectrum (SpectraBase ID: BtO8XebzMKB) allows for immediate and unambiguous confirmation of structural identity. This straightforward analytical check is a critical safeguard against the procurement of an incorrect regioisomer (e.g., 2-ethoxy-3-iodopyridine), which could lead to unproductive synthetic efforts and significant delays. This reduces the operational risk associated with sourcing specialized heterocyclic building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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